molecular formula C11H13F3N4O B12222808 4,4,4-trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide

4,4,4-trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide

Cat. No.: B12222808
M. Wt: 274.24 g/mol
InChI Key: OLIZQSMCDYITOZ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide is a synthetic organic compound characterized by the presence of trifluoromethyl, pyrazine, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4,4-Trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Similar in having a trifluoromethyl group but differs in the aromatic moiety.

    4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Shares the trifluoromethyl group but has a different aromatic substitution pattern.

Uniqueness

4,4,4-Trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide is unique due to the combination of the trifluoromethyl, pyrazine, and azetidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13F3N4O

Molecular Weight

274.24 g/mol

IUPAC Name

4,4,4-trifluoro-N-(1-pyrazin-2-ylazetidin-3-yl)butanamide

InChI

InChI=1S/C11H13F3N4O/c12-11(13,14)2-1-10(19)17-8-6-18(7-8)9-5-15-3-4-16-9/h3-5,8H,1-2,6-7H2,(H,17,19)

InChI Key

OLIZQSMCDYITOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)CCC(F)(F)F

Origin of Product

United States

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